Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)-
Description
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)acetamide is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is acetamide , with the nitrogen atom serving as the attachment point for the 3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl substituent.
The cyclohexadienyl moiety is numbered to assign the lowest possible locants to the oxo (=O, position 6), imino (=N–, position 3), and methyl (position 4) groups. The phenyl ring attached to the imino group is further substituted with a diethylamino group at position 4 and a methyl group at position 2. Constitutional isomerism may arise from variations in substituent placement, such as:
Resonance Stabilization in 1,4-Cyclohexadien-1-yl Systems
The 1,4-cyclohexadien-1-yl system exhibits extensive π-electron delocalization due to conjugation between the C=C double bonds and the adjacent imino and oxo groups. The imino group (=N–) participates in resonance by donating electron density into the cyclohexadienyl ring, stabilizing the system through partial double-bond character between N and C3 (Figure 1). Simultaneously, the oxo group at C6 withdraws electron density, creating a dipole that further polarizes the ring. This interplay generates three major resonance contributors:
- A structure with localized double bonds at C1–C2 and C4–C5.
- A quinoidal form with alternating single and double bonds extending from C3 to C6.
- A dipolar form featuring a positive charge on the imino nitrogen and a negative charge on the oxo oxygen.
These resonance interactions reduce the overall energy of the system by approximately 25–30 kJ/mol, as estimated through computational studies of analogous cyclohexadienyl derivatives.
Tautomeric Equilibria of Imino-Oxocyclohexadienyl Moieties
The imino-oxocyclohexadienyl component exhibits pH-dependent tautomerism. In nonpolar solvents, the keto-imine tautomer predominates, with the imino group (=N–) and oxo group (=O) maintaining distinct identities. Under acidic or basic conditions, proton transfer reactions enable two alternative tautomeric forms:
- Enol-amine tautomer : The oxo group converts to a hydroxyl (–OH), while the imino group becomes an amine (–NH–), facilitated by intramolecular hydrogen bonding.
- Dienol tautomer : Complete proton migration from the oxo group to the imino nitrogen, resulting in a conjugated dienol system.
Equilibrium constants (Ktaut) derived from UV-Vis spectroscopy of related compounds suggest a 70:30 preference for the keto-imine form in chloroform at 25°C. Solvent polarity markedly influences this ratio, with polar aprotic solvents like DMSO favoring the enol-amine form due to enhanced stabilization of dipolar intermediates.
Conformational Analysis of Diethylamino-Methylphenyl Substituents
The diethylamino group at the phenyl ring’s para position adopts a chair-like conformation to minimize steric clashes between the ethyl substituents and the adjacent methyl group at position 2. Density functional theory (DFT) calculations on analogous structures reveal two dominant conformers:
- Conformer A : Ethyl groups oriented anti-periplanar to the phenyl ring, maximizing distance from the methyl substituent (55% population).
- Conformer B : One ethyl group eclipsing the methyl group, resulting in a 1.8 kJ/mol energy penalty due to steric strain.
The methyl group at position 2 of the phenyl ring imposes additional torsional constraints, restricting rotation about the C–N bond connecting the phenyl and cyclohexadienyl rings. This restriction creates a dihedral angle of 120–135° between the planes of the two aromatic systems, as observed in X-ray crystallographic data of structurally related compounds.
Properties
CAS No. |
105296-07-9 |
|---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-4-methyl-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-6-23(7-2)16-8-9-17(13(3)10-16)22-18-12-19(21-15(5)24)20(25)11-14(18)4/h8-12H,6-7H2,1-5H3,(H,21,24) |
InChI Key |
VPNCPXFGEIZYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C=C2C)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
General Preparation Overview
The synthesis of this compound involves the following key steps:
- Formation of the imine group : This step introduces the imino functionality through a condensation reaction between an amine and a carbonyl compound.
- Cyclohexadienone framework construction : This involves cyclization reactions to form the 1,4-cyclohexadienone core.
- Functionalization with acetamide : The final step introduces the acetamide group through acylation.
Detailed Preparation Methods
Synthesis via Imine Condensation
The first step in synthesizing this compound involves reacting a substituted aniline (e.g., 4-(diethylamino)-2-methylaniline) with a ketone or aldehyde. The reaction is typically catalyzed by an acid or base to facilitate imine formation.
- Reagents : Substituted aniline and ketone/aldehyde.
- Catalyst : Acidic catalysts like HCl or sulfuric acid.
- Solvent : Ethanol or methanol.
- Temperature : Room temperature to 60°C.
$$
\text{R-NH}_2 + \text{R'-CHO} \xrightarrow{\text{Acid/Base Catalyst}} \text{R-N=CHR'}
$$
Cyclization to Form Cyclohexadienone Core
The cyclization step involves introducing substituents onto a benzene ring followed by oxidation to form the cyclohexadienone structure.
- Reagents : An aromatic precursor and oxidizing agents such as potassium permanganate or chromium trioxide.
- Catalyst : Transition metal catalysts (e.g., palladium or copper salts).
- Solvent : Organic solvents like dichloromethane or acetonitrile.
- Temperature : Elevated temperatures (80–120°C).
Acylation to Introduce Acetamide
The final step is the introduction of the acetamide group through an acylation reaction.
- Reagents : Acetic anhydride or acetyl chloride.
- Catalyst : Lewis acids such as aluminum chloride (AlCl₃).
- Solvent : Non-polar solvents like benzene or toluene.
- Temperature : Controlled at 0–50°C.
Representative Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imine Formation | Substituted aniline + aldehyde; acid | Formation of imine intermediate |
| 2 | Cyclization | Aromatic precursor + oxidizing agent | Cyclohexadienone core |
| 3 | Acylation | Acetic anhydride + Lewis acid catalyst | Final acetamide product |
Notes on Optimization
- Purity of Reagents : High-purity reagents are essential for minimizing side reactions.
- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Isolation and Purification :
- Crystallization is commonly employed for purification.
- Column chromatography may be used for separating impurities.
Challenges in Synthesis
- Side reactions during imine formation can lead to undesired by-products.
- Oxidation conditions must be carefully controlled to avoid overoxidation of intermediates.
- The introduction of the acetamide group requires precise control over temperature and catalyst concentration to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with common reagents such as acetic anhydride, phosphomolybdic acid, and silver triflate .
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are employed.
Substitution: Reagents like acetic anhydride and phosphomolybdic acid are used under solvent-free conditions.
Major Products
The major products formed from these reactions include various acylated and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act on aliphatic amidase expression-regulating proteins, which play a crucial role in various biological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations :
Functional Group Diversity: The target compound’s diethylamino and cyclohexadienone-imine groups distinguish it from halogenated analogs like 6m and dichlorophenyl-pyrazolyl derivatives . These substituents likely enhance its electron-donating capacity and steric bulk, influencing reactivity or binding interactions. In contrast, compound 6m incorporates a triazolyl group, which is absent in the target molecule but common in medicinal chemistry for bioactivity modulation .
Spectral Properties :
- While IR data for the target compound are unavailable, the presence of C=O (1678 cm⁻¹) and –NH (3291 cm⁻¹) in 6m aligns with typical acetamide signatures. The absence of a –Cl peak (~785 cm⁻¹) in the target compound suggests reduced electrophilic character compared to 6m .
Crystallographic Behavior: The dichlorophenyl-pyrazolyl acetamide exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aryl rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the rigid cyclohexadienone-imine system in the target compound, which may adopt a planar or twisted geometry depending on intramolecular hydrogen bonding or steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
